- Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular Rearrangement, Organic Letters, 2014, 16(9), 2430-2433

Cas no 92136-39-5 (Boc-Propargylamine)

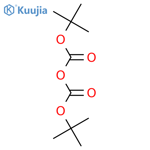

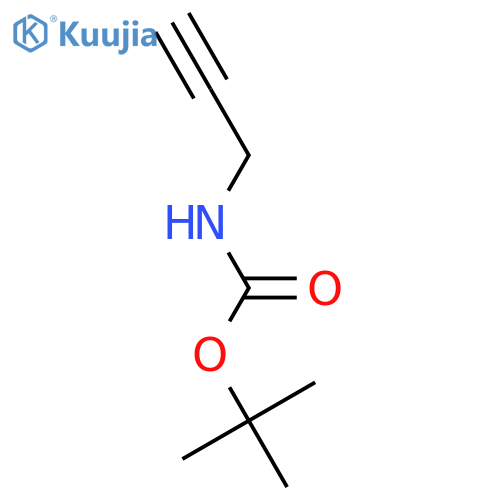

Boc-Propargylamine structure

Nome do Produto:Boc-Propargylamine

Boc-Propargylamine Propriedades químicas e físicas

Nomes e Identificadores

-

- N-Boc-Propargylamine

- N-(tert-Butoxycarbonyl)propargyl amine

- N-Boc-Prop-2-ynylaMine

- N-Boc-Propaylamine

- tert-butyl N-prop-2-ynylcarbamate

- tert-Butyl 2-Propynylcarbamate

- 2-Propynylcarbamic Acid tert-Butyl Ester

- 1,1-Dimethylethyl N-2-propyn-1-ylcarbamate (ACI)

- Carbamic acid, 2-propynyl-, 1,1-dimethylethyl ester (9CI)

- 1,1-Dimethylethyl 2-propyn-1-ylcarbamate

- 3-(tert-Butoxycarbonylamino)prop-1-yne

- 3-[(tert-Butyloxycarbonyl)amino]-1-propyne

- Boc-propargylamine

- N-(Prop-2-ynyl)carbamic acid tert-butyl ester

- N-(tert-Butoxycarbonyl)propargylamine

- N-tert-Butoxycarbonyl-2-propyn-1-amine

- tert-Butyl (2-propyn-1-yl)carbamate

- tert-Butyl N-(2-propyn-1-yl)carbamate

- tert-Butyl N-propargylcarbamate

- tert-Butyl propargylcarbamate

- 3-t-butoxycarbonylamino-1-propyne

- N-(t-butoxycarbonyl)-propargylamine

- DTXSID10454171

- ALBB-028033

- N-t-butoxycarbonyl propargylamine

- SY025866

- t-Butyloxycarbonyl Propargyl Amine

- AKOS005068276

- N-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;

- t-butoxycarbonylpropargylamine

- B4472

- n-(tert-butyloxycarbonyl)propargylamine

- 92136-39-5

- tert-butyl N-(prop-2-yn-1-yl)carbamate

- N-tert-butoxycarbonylpropargylamine

- MFCD07367245

- Z804942822

- 3-(t-butoxycarbonylamino) propyne

- t-Butyl N-(2-propynyl)carbamate

- t-butyl propargylcarbamate

- tert-butyl prop-2-yn-1-ylcarbamate

- prop-2-ynyl-carbamic acid tert-butyl ester

- N-tert.-butoxycarbonyl-prop-2-ynylamine

- N-Boc propargylamine

- EN300-54075

- SCHEMBL16913

- t-butyl prop-2-ynylcarbamate

- TERT-BUTYL PROP-2-YNYLCARBAMATE

- AB31117

- N-(Tert-Butoxycarbonyl)propargylamne

- CARBAMIC ACID, 2-PROPYNYL-, 1,1-DIMETHYLETHYL ESTER

- SS-3353

- (2-propynyl)carbamic acid tert-butyl ester

- HY-75970

- TERT-BUTYL N-(2-PROPYNYL)CARBAMATE

- CS-M0556

- N-Boc-propargylamine, 97%

- Prop-2-ynyl-carbamic acid t-butyl ester

- propargyl Boc-amine

- n-boc propargyl amine

- N-(Boc)-propargylamine

- J-523185

- N-t-butoxycarbonylpropargylamine

- N-Boc-2-propyn-1-amine

- (Boc)Propargylamin

- N-tert-butoxycarbonyl-propargylamine

- n-boc-propargyl amine

- Boc-Propargylamine

-

- MDL: MFCD07367245

- Inchi: 1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)

- Chave InChI: DSPYCWLYGXGJNJ-UHFFFAOYSA-N

- SMILES: O=C(NCC#C)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 155.094629g/mol

- Carga de Superfície: 0

- XLogP3: 1

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 3

- Massa monoisotópica: 155.094629g/mol

- Massa monoisotópica: 155.094629g/mol

- Superfície polar topológica: 38.3Ų

- Contagem de Átomos Pesados: 11

- Complexidade: 182

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Ponto de Fusão: 40.0 to 44.0 deg-C

- Ponto de ebulição: 170°C/14mmHg(lit.)

- Ponto de Flash: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >

- Solubilidade: Soluble in chloroform.

- PSA: 41.82000

- LogP: 1.34870

- Sensibilidade: Moisture Sensitive

Boc-Propargylamine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38

- Instrução de Segurança: S26; S36/37; S61

-

Identificação dos materiais perigosos:

- Frases de Risco:R22; R36/37/38; R52/53

- Condição de armazenamento:0-10°C

Boc-Propargylamine Dados aduaneiros

- CÓDIGO SH:2924199090

- Dados aduaneiros:

China Customs Code:

2924199090Overview:

2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-Propargylamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-50G |

tert-butyl N-prop-2-ynylcarbamate |

92136-39-5 | 97% | 50g |

¥ 409.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM61-250G |

tert-butyl N-prop-2-ynylcarbamate |

92136-39-5 | 97% | 250g |

¥ 1,900.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y0983781-100g |

N-Boc-Propargylamine |

92136-39-5 | 95% | 100g |

$180 | 2024-08-02 | |

| eNovation Chemicals LLC | D553272-50g |

tert-Butyl prop-2-yn-1-ylcarbaMate |

92136-39-5 | 97% | 50g |

$260 | 2023-09-03 | |

| eNovation Chemicals LLC | D634820-25g |

N-Boc-propargylamine |

92136-39-5 | 97% | 25g |

$600 | 2024-06-05 | |

| Enamine | EN300-54075-0.25g |

tert-butyl N-(prop-2-yn-1-yl)carbamate |

92136-39-5 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-54075-1.0g |

tert-butyl N-(prop-2-yn-1-yl)carbamate |

92136-39-5 | 95% | 1g |

$29.0 | 2023-05-03 | |

| abcr | AB353881-1kg |

N-Boc-propargylamine, 97%; . |

92136-39-5 | 97% | 1kg |

€1773.00 | 2023-09-06 | |

| Enamine | EN300-54075-5.0g |

tert-butyl N-(prop-2-yn-1-yl)carbamate |

92136-39-5 | 95% | 5g |

$61.0 | 2023-05-03 | |

| Enamine | EN300-54075-100.0g |

tert-butyl N-(prop-2-yn-1-yl)carbamate |

92136-39-5 | 95% | 100g |

$484.0 | 2023-05-03 |

Boc-Propargylamine Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 1 h, 75 °C

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Dichloromethane ; 0 °C → rt

Referência

- The Vinyl Moiety as a Handle for Regiocontrol in the Preparation of Unsymmetrical 2,3-Aliphatic-Substituted Indoles and Pyrroles, Angewandte Chemie, 2011, 50(6), 1338-1341

Método de produção 3

Condições de reacção

1.1 Solvents: Ethyl acetate ; 0 °C → rt; overnight, rt

Referência

- Synthesis of G-quadruplex-targeting flexible macrocyclic molecules via click reactions, ARKIVOC (Gainesville, 2013, (4), 334-345

Método de produção 4

Condições de reacção

1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt

Referência

- Selective Fluoromethyl Couplings of Alkynes via Nickel Catalysis, Angewandte Chemie, 2022, 61(9),

Método de produção 5

Condições de reacção

1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt

Referência

- Preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt

Referência

- 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6, Journal of Medicinal Chemistry, 2005, 48(1), 224-239

Método de produção 7

Condições de reacção

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Referência

- Synthesis of the stereogenic triad of the halicyclamine A core, Tetrahedron Letters, 2011, 52(17), 2199-2202

Método de produção 8

Condições de reacção

1.1 Reagents: Diisopropylamine Solvents: Tetrahydrofuran ; overnight, rt

Referência

- Phenylethynyl-benzamide compounds as glucokinase activators and methods for the preparation thereof, Korea, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 °C; 2 h, 25 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-Diynes, Organic Chemistry Frontiers, 2023, 10(1), 209-215

Método de produção 10

Condições de reacção

Referência

- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K, Journal of the American Chemical Society, 2019, 141(8), 3507-3514

Método de produção 11

Condições de reacção

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt

Referência

- Electrophile-Mediated Reactions of Functionalized Propargylic Substrates, European Journal of Organic Chemistry, 2015, 2015(32), 7091-7113

Método de produção 12

Condições de reacção

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium chloride ; rt

1.2 Reagents: Sodium chloride ; rt

Referência

- Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones, Chemical Science, 2020, 11(28), 7444-7450

Método de produção 13

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt

Referência

- Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequence, New Journal of Chemistry, 2020, 44(9), 3624-3631

Método de produção 14

Condições de reacção

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referência

- Achiral Cyclopentadienone Iron Tricarbonyl Complexes Embedded in Streptavidin: An Access to Artificial Iron Hydrogenases and Application in Asymmetric Hydrogenation, Catalysis Letters, 2016, 146(3), 564-569

Método de produção 15

Condições de reacção

1.1 Solvents: Ethyl acetate ; cooled; overnight, rt

Referência

- Flexible lactam macrocyclic molecule useful in treatment of cancer and its preparation, China, , ,

Método de produção 16

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt

Referência

- Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl Catalysis, Angewandte Chemie, 2022, 61(48),

Método de produção 17

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 4 h, 21 °C

Referência

- A pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine-Porphyrin Hybrids, European Journal of Organic Chemistry, 2020, 2020(28), 4399-4407

Método de produção 18

Condições de reacção

1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt

Referência

- Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction, Journal of Organic Chemistry, 2015, 80(10), 5287-5295

Boc-Propargylamine Raw materials

Boc-Propargylamine Preparation Products

Boc-Propargylamine Literatura Relacionada

-

1. Copper-catalyzed 1,1-arylalkylation of terminal alkynes with diazo esters and organoboronic acidsYunhe Lv,Weiya Pu,Xueru Liu,Jinye Sun,Mengxing Cui Chem. Commun. 2019 55 13446

-

Zandria Lamprecht,Frederick P. Malan,Simon Lotz,Daniela I. Bezuidenhout New J. Chem. 2021 45 6220

-

Anna Said St?lsmeden,Andrew J. Paterson,Imola Cs. Szigyártó,Linda Thunberg,Johan R. Johansson,Tamás Beke-Somfai,Nina Kann Org. Biomol. Chem. 2020 18 1957

-

Yue Cai,Florian Lehmann,Edgar Peiter,Senbin Chen,Jintao Zhu,Dariush Hinderberger,Wolfgang H. Binder Polym. Chem. 2022 13 3412

-

Marcel Best,Isabel Porth,Sebastian Hauke,Felix Braun,Dirk-Peter Herten,Richard Wombacher Org. Biomol. Chem. 2016 14 5606

92136-39-5 (Boc-Propargylamine) Produtos relacionados

- 4248-19-5(tert-Butyl carbamate)

- 3303-84-2(Boc-β-Ala-OH)

- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)

- 2766-43-0(Boc-Ser-OMe)

- 497-25-6(2-Oxazolidinon)

- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

- 38267-76-4(Tert-butyl N-ethylcarbamate)

- 78-44-4(Carisoprodol)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 695-53-4(5,5-dimethyl-1,3-oxazolidine-2,4-dione)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:92136-39-5)Boc-Propargylamine

Pureza:99%

Quantidade:500g

Preço ($):409.0